(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound with the molecular formula C19H16N2O2 and a molecular weight of 304.34 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a xanthene moiety attached to the methanone group .
Preparation Methods
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone typically involves the reaction of 3,5-dimethylpyrazole with 9H-xanthene-9-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone can be compared with other similar compounds, such as:
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)propanone: Similar structure but with a propanone group instead of methanone.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and xanthene moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C19H16N2O2/c1-12-11-13(2)21(20-12)19(22)18-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)18/h3-11,18H,1-2H3 |
InChI Key |
BYHGFMLLKFHYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origin of Product |
United States |
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